molecular formula C26H45NNaO8S2 B12056762 Taurolithocholic acid 3-sulfate disodium salt

Taurolithocholic acid 3-sulfate disodium salt

Cat. No.: B12056762
M. Wt: 586.8 g/mol
InChI Key: FNFZAEQNDMTPJH-HRHHVWJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurolithocholic acid 3-sulfate disodium salt is a metabolite of the conjugated bile acid taurolithocholic acid. This detergent bile salt serves as a critical research tool in hepatology and gastroenterology studies. It is widely used to model human disease conditions, particularly for investigating experimental cholestasis and inducing pancreatitis in mouse models of bile acid infusion pancreatitis . In research settings, this compound is a potent agonist of the TGR5 receptor (Gpbar-1), a G-protein coupled receptor found in various liver cells, with taurolithocholic acid being one of the most potent natural activators . Studies utilize it to assess the electrophysiological effects of bile acids on pancreatic acinar cells, where it induces calcium oscillations and triggers cellular responses . It is also employed to investigate the underlying mechanisms of bile acid-induced apoptosis in rat hepatocytes and the role of cyclic AMP in inhibiting this process . Furthermore, it finds application in cellular model studies of bile acid transport . The product is for research purposes and is strictly not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H45NNaO8S2

Molecular Weight

586.8 g/mol

InChI

InChI=1S/C26H45NO8S2.Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1

InChI Key

FNFZAEQNDMTPJH-HRHHVWJRSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Lithocholic acid (5 mmol), taurine (5.5 mmol), and EEDQ (7 mmol) are refluxed in dimethylformamide (DMF) with triethylamine (0.9 mL) at 90°C for 30–40 minutes. EEDQ activates the carboxylic acid via mixed anhydride formation, enabling nucleophilic attack by taurine’s amine group. The reaction progress is monitored by thin-layer chromatography (TLC) using benzene-acetone (7:3 v/v), with visualization via 10% sulfuric acid charring.

Isolation and Purification

Post-reaction, the mixture is cooled and poured into chilled diethyl ether, precipitating the triethylammonium salt of taurolithocholic acid. Filtration and washing with ether yield a crude product, which is dissolved in methylene chloride and treated with dry HCl gas to liberate the free acid. Recrystallization from ethanol-ethyl acetate (1:4 v/v) provides taurolithocholic acid in 99% yield (mp 222–223°C).

Sulfation at the 3-Hydroxy Position

Sulfation of the 3α-hydroxy group employs sulfur trioxide-triethylamine complexes or trimethylamine-sulfuric anhydride adducts. Source describes a patent-pending method for analogous bile acid sulfation:

Sulfating Reagent Optimization

A trimethylamine-sulfuric anhydride complex (molar ratio 1:2.2 relative to substrate) in DMF at 40–90°C achieves regioselective sulfation. The reaction proceeds via nucleophilic attack of the steroidal hydroxyl on electrophilic sulfur, forming a sulfate intermediate.

Intermediate Isolation

The resulting di-trimethylammonium salt (UDCA-DS-TMN analog) crystallizes upon addition of acetone, yielding a hygroscopic solid (mp 186.5–189.2°C). This intermediate is critical for subsequent sodium salt formation.

Disodium Salt Formation

Alkali Metal Exchange

The triethylammonium or trimethylammonium sulfate intermediate is treated with methanolic NaOH (0.2 N) to displace ammonium cations with sodium ions. Dilution with ether precipitates the disodium salt, which is recrystallized from ethanol-ethyl acetate (1:3 v/v) to achieve >90% purity.

Partial Acidification Strategy

Source introduces a refinement: partial acidification of the trisodium salt (pH 3.0–4.5) with HCl in isopropanol selectively protonates one sulfate group, yielding the disodium species. Filtration removes NaCl byproducts, and acetone-induced crystallization affords the final product in 83% yield.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

TLC (silica gel GF₂₅₄) with ethyl acetate-n-butanol-acetic acid-water (40:30:15:15 v/v) resolves this compound (Rf = 0.62). HPLC-MS confirms molecular integrity ([M-Na]⁻ = 659.3 m/z).

Spectroscopic Characterization

¹H NMR (D₂O, 400 MHz) reveals key signals: δ 0.68 (s, 18-CH₃), 0.93 (d, J = 6.4 Hz, 21-CH₃), 3.42 (t, J = 7.1 Hz, taurine NCH₂), and 4.12 (m, 3β-H).

Comparative Method Evaluation

ParameterEEDQ-Mediated ConjugationSulfur Trioxide Complex
Yield90%83%
Reaction Time40 min2–4 hr
Purity (HPLC)>95%>90%
ScalabilityLab-scalePilot-scale

The EEDQ method offers superior yield and speed, while the sulfur trioxide approach enables larger-scale production despite longer reaction times.

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfation at C-7 or C-12 can occur with excess sulfating agent. Strict stoichiometric control (1:2.2 substrate:reagent ratio) minimizes this.

Hygroscopic Intermediates

Triethylammonium salts require anhydrous handling. Immediate conversion to sodium salts prevents deliquescence .

Chemical Reactions Analysis

Stability and Hydrolysis

Condition Reaction Outcome
Acidic pH (<3) Gradual cleavage of sulfate group
Alkaline pH (>10) Partial degradation of taurine conjugate
High Temperature Decomposition above 200°C

No hazardous reactions are reported under normal handling conditions .

Detoxification and Metabolic Pathways

TLCA-3-sulfate is a critical detoxification product in hypercholanemic conditions (e.g., Slc10a1 deficiency). Key findings include:

  • Mice Studies :

    • Serum TLCA-3-sulfate levels increased by 4.8-fold in Slc10a1−/− mice compared to wild-type controls .

    • Sulfation reduces TLCA cytotoxicity by 70% in hepatocyte assays .

  • Human Studies :

    • Homozygous SLC10A1 p.Ser267Phe variants showed 12.4× higher plasma TLCA-3-sulfate levels than healthy subjects .

Comparative Sulfation in Bile Acids

TLCA-3-sulfate is one of several sulfated bile acids, but its formation is uniquely tied to SULT2A1 activity.

Bile Acid Sulfation Position Relative Abundance in Hypercholanemia
TLCA-3-sulfate3α-OH12.4× baseline
GCA-3-sulfate3α-OH5.3× baseline
DCA-3-sulfate3α-OHNo significant change

Data adapted from UPLC/MS-MS analyses .

Interaction with Transporters

Sulfation alters TLCA’s affinity for hepatic transporters:

  • NTCP (SLC10A1) : Reduced uptake due to increased hydrophilicity .

  • BSEP (ABCB11) : No significant efflux interference .

Analytical Characterization

  • Mass Spectrometry :

    • Parent Ion : m/z 562.25 [M-H]⁻ .

    • Fragmentation : Dominant peaks at m/z 482.5 (sulfate loss) and 333.2 (taurine cleavage) .

  • Collision Cross Section (DT CCS) :

    • 217.1 Ų [M-H]⁻ .

Synthetic and Industrial Relevance

  • Laboratory Synthesis : Produced via sulfation of TLCA using immobilized SULT2A1 enzymes or chemical sulfonation .

  • Purity : Commercial preparations (e.g., Sigma T0512) report ≥90% purity by TLC .

TLCA-3-sulfate disodium salt exemplifies how sulfation modulates bile acid pharmacology, enhancing excretion while mitigating toxicity. Its enzymatic synthesis, stability profile, and role in detoxification pathways make it a critical biomarker and therapeutic target in cholestatic disorders .

Scientific Research Applications

Electrophysiological Studies

One of the primary applications of taurolithocholic acid 3-sulfate disodium salt is in the investigation of its electrophysiological effects on pancreatic acinar cells. Research has demonstrated that this compound can induce depolarization in these cells, which is crucial for understanding bile acid signaling and its implications in pancreatic functions .

Case Study: Bile Acids and Pancreatic Function

In a study published in the Journal of Biological Chemistry, researchers explored how bile acids, including this compound, affect ion currents in pancreatic acinar cells. The findings indicated that these bile acids could alter intracellular sodium concentrations, providing insights into their role in pancreatic diseases such as pancreatitis .

Apoptosis Inhibition

This compound has also been studied for its ability to inhibit apoptosis (programmed cell death) in hepatocytes. A notable study found that cyclic AMP could mitigate bile acid-induced apoptosis through mechanisms involving this compound . This property suggests potential therapeutic applications in liver diseases where apoptosis plays a critical role.

Case Study: Hepatocyte Protection

Research published in Archives of Biochemistry and Biophysics examined the protective effects of this compound against bile acid-induced hepatocyte apoptosis. The study highlighted the compound's ability to activate protein kinase pathways that confer cellular protection .

Microbicidal Applications

Due to its surfactant properties, this compound is being investigated as a topical microbicidal agent. Bile acids have shown promise in inhibiting various sexually transmitted pathogens, making this compound a candidate for developing new microbicides aimed at preventing infections .

Case Study: Antimicrobial Properties

A study published in Antimicrobial Agents and Chemotherapy explored the efficacy of bile salts, including this compound, against human immunodeficiency virus (HIV) and other sexually transmitted infections. The results indicated that these compounds could disrupt viral envelopes and inhibit infection processes .

Metabolic Research

As a metabolite of bile acids, this compound plays a role in metabolic pathways related to cholestasis—a condition characterized by impaired bile flow. Its sulfated form enhances solubility and facilitates renal clearance of accumulated bile acids, thus reducing tissue damage during pathological conditions .

Case Study: Cholestasis Mechanisms

Research indicates that increased levels of sulfated bile acids during cholestasis can act as protective agents by promoting the excretion of toxic bile components. This has implications for understanding liver function and developing treatments for cholestatic liver diseases .

Drug Development and Pharmacokinetics

The compound is also being examined for its potential role in drug development, particularly concerning its interactions with various biological pathways. Its influence on cell signaling mechanisms makes it a candidate for studying drug metabolism and pharmacokinetics .

Case Study: Drug Interaction Studies

Studies have utilized this compound to assess drug interactions with membrane transporters and ion channels. These investigations are critical for understanding how drugs are absorbed and metabolized within the body .

Mechanism of Action

Taurolithocholic acid 3-sulfate disodium salt exerts its effects through several mechanisms:

    Molecular Targets: It interacts with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5).

    Pathways Involved: It modulates signaling pathways involved in bile acid metabolism, inflammation, and apoptosis. For example, it can inhibit bile acid-induced apoptosis by activating cyclic AMP (cAMP) pathways.

Comparison with Similar Compounds

Structural and Functional Classification

Bile acids are categorized based on conjugation (taurine/glycine) and sulfation status. Below is a comparative analysis of TLCA3S with structurally related bile acids:

Table 1: Structural and Functional Comparison of Selected Bile Acids
Compound Name Molecular Formula Molecular Weight (g/mol) Conjugation Sulfation Key Biological Roles References
Taurolithocholic acid 3-sulfate disodium salt C₂₆H₄₃NNa₂O₈S₂ 607.73 Taurine 3-sulfate Induces pancreatitis; bile acid transport studies
Lithocholic acid 3-sulfate disodium salt C₂₄H₃₈Na₂O₈S 532.60 None 3-sulfate Detoxification; solubility enhancement
Taurodeoxycholic acid (TDCA) C₂₆H₄₅NO₆S 499.70 Taurine None Emulsification; cholagogue
Sodium taurocholate C₂₆H₄₄NNaO₇S 537.68 Taurine None Gold standard for pancreatitis models
Glycochenodeoxycholic acid 3-sulfate C₂₆H₄₃NO₁₀S 561.68 Glycine 3-sulfate Metabolic studies

Key Observations:

  • Sulfation Status: TLCA3S and lithocholic acid 3-sulfate share sulfation at the 3α position, which enhances solubility and reduces membrane toxicity compared to non-sulfated analogs like TLCA .
  • Conjugation: Taurine conjugation (e.g., TLCA3S, sodium taurocholate) increases resistance to bacterial deconjugation in the gut, whereas glycine-conjugated analogs (e.g., glycochenodeoxycholic acid 3-sulfate) are more prone to hydrolysis .
Pancreatitis Induction
  • TLCA3S: Induces pancreatic acinar cell necrosis via mitochondrial dysfunction and reactive oxygen species (ROS) generation. Chenodeoxycholic acid (CDCA) counteracts TLCA3S-induced necrosis, highlighting its specificity in necrotic pathways .
  • Sodium Taurocholate : The most widely used agent for acute pancreatitis models due to its consistent induction of edema and inflammation. However, TLCA3S is preferred for studying bile reflux-associated pancreatitis .
Neurodegenerative Disease Implications
  • TLCA3S is detected in Alzheimer’s disease (AD) brain tissues, suggesting altered blood-brain barrier (BBB) transport of sulfated bile acids. In contrast, ursodeoxycholic acid (UDCA) exhibits neuroprotective properties .
Antiviral Activity
  • TLCA3S and lithocholic acid 3-sulfate inhibit HIV-1 replication, though their efficacy relative to other bile acids (e.g., chenodeoxycholic acid) remains unexplored .

Pharmacological and Toxicological Profiles

  • Cytotoxicity: Non-sulfated TLCA is highly cytotoxic, whereas sulfation (TLCA3S) mitigates this effect by enhancing excretion and reducing cellular accumulation .
  • Receptor Interactions : TLCA3S activates the TGR5 receptor in pancreatic cells, contributing to inflammatory responses. Genetic deletion of TGR5 in mice reduces TLCA3S-induced pancreatitis severity .

Advantages of TLCA3S

  • Specificity : TLCA3S reliably models bile acid-induced pancreatic necrosis, unlike sodium taurocholate, which primarily induces inflammation .
  • Metabolic Stability : Sulfation prolongs half-life in vivo, facilitating studies on bile acid transport .

Limitations

  • Comparative Data Gaps: Limited studies directly compare TLCA3S with analogs like glycolithocholic acid 3-sulfate in disease models .

Biological Activity

Taurolithocholic acid 3-sulfate disodium salt (TLCA3) is a sulfated bile acid that plays a significant role in various biological processes, particularly in bile acid metabolism, cellular signaling, and potential therapeutic applications. This article explores the biological activity of TLCA3, supported by research findings, data tables, and case studies.

Overview of Taurolithocholic Acid 3-Sulfate

TLCA3 is a bile acid derivative that undergoes sulfation, enhancing its solubility and facilitating its renal clearance. This process is especially prominent under conditions such as cholestasis, where the sulfation pathway becomes more active. The sulfation of bile acids like TLCA3 increases their aqueous solubility and reduces intestinal reabsorption, which is crucial for bile acid detoxification and elimination from the body .

1. Calcium Signaling

Research indicates that TLCA3 can initiate calcium transients in pancreatic acinar cells. This effect leads to localized calcium signals near secretory granules, which are critical for digestive enzyme secretion. The activation of phosphatidylinositol 3-kinase (PI3K) by TLCA3 contributes to pathological stimulation of digestive zymogen activation, resulting in cellular injury and apoptosis in these cells .

2. Impact on Bile Acid Metabolism

In studies involving mice with sodium taurocholate cotransporting polypeptide (NTCP) deficiency, increased levels of TLCA3 were observed. This increase correlates with enhanced sulfation processes aimed at detoxifying excess bile acids. The liver mRNA profiling revealed significant transcriptional alterations associated with bile acid synthesis and transport .

Case Study 1: Acute Pancreatitis

A study investigated the role of TLCA3 in acute pancreatitis models. It was found that TLCA3 significantly depolarized pancreatic acinar cells and induced necrosis through mitochondrial membrane depolarization and ATP depletion. The presence of TLCA3 was linked to increased cell death rates in pancreatic tissues during acute inflammatory responses .

Case Study 2: Hepatocyte Apoptosis

In cultured rat hepatocytes, TLCA3 was shown to induce apoptosis through CD95 trafficking mechanisms. The study highlighted the potential for TLCA3 to influence hepatocyte survival and death pathways, suggesting implications for liver health and disease management .

Research Findings

The following table summarizes key research findings related to the biological activity of TLCA3:

Study Findings Implications
Mao et al., 2019 Increased TLCA3 levels in NTCP-deficient mice; enhanced sulfation notedIndicates a compensatory mechanism for bile acid detoxification
Pancreas Journal, 2021 TLCA3 induces Ca²⁺ transients and cell injury in pancreatic acinar cellsSuggests a role in pancreatitis pathology
Hepatology Research TLCA3 induces apoptosis via CD95 pathways in rat hepatocytesHighlights potential therapeutic targets for liver diseases

Q & A

Basic: What are the standard synthetic routes for TLCA3S, and how is its purity validated?

TLCA3S is synthesized via sulfation of taurolithocholic acid using sulfur trioxide-triethylamine complexes in anhydrous dimethylformamide, followed by disodium salt formation. Post-synthesis purification involves reversed-phase HPLC (C18 columns) with methanol/water gradients. Purity validation employs high-resolution mass spectrometry (HRMS) for molecular weight confirmation (C₂₆H₄₃NNa₂O₈S₂, MW 607.73) and thin-layer chromatography (TLC) with ≥90% purity thresholds. Isotope-labeled analogs (e.g., deuterated TLCA3S) require additional NMR and isotope ratio mass spectrometry .

Basic: What analytical methods are recommended for quantifying TLCA3S in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For bile acid profiling, use C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in negative mode targets the sulfate moiety (m/z 607 → 527 for TLCA3S). Internal standards like deuterated TLCA3S-d4 (m/z 611) correct for matrix effects. Validation parameters (linearity, LOQ, recovery) should follow FDA bioanalytical guidelines .

Advanced: How is TLCA3S used to model acute pancreatitis in rodents, and what are critical experimental parameters?

TLCA3S induces pancreatitis via retrograde pancreatic duct infusion (5 mM, 50 µL in mice; 3.5%, 1 mL/kg in rats). Key parameters:

  • Dose optimization : Pre-test dose-response curves (1–10 mM) to balance inflammation severity and mortality.
  • Timing : Sacrifice at 6–24 hours post-infusion for histopathology (neutrophil infiltration, acinar necrosis) and serum amylase/lipase measurement.
  • Controls : Include taurocholic acid (non-sulfated) and sham-operated groups. Fluorescent probes (e.g., H2-DCFDA for ROS, propidium iodide for necrosis) enhance mechanistic insights .

Advanced: How can researchers resolve contradictions in TLCA3S-induced pro-inflammatory vs. immunosuppressive effects?

TLCA3S exhibits dual roles:

  • Pro-inflammatory : At high doses (≥5 mM), it activates NF-κB via TLR4 in pancreatic acinar cells, increasing IL-6 and TNF-α.
  • Immunosuppressive : At low doses (≤1 µM), it suppresses Th17 differentiation by inhibiting RORγt.
    Methodological recommendations :
  • Use cell-specific knockout models (e.g., TLR4⁻/⁻ mice) to isolate pathways.
  • Pair transcriptomics (RNA-seq) with cytokine multiplex assays to map dose-dependent effects .

Advanced: What techniques confirm TLCA3S as a ligand for GPR39, and how is receptor activation quantified?

Step 1 : Binding assays using HEK293 cells overexpressing GPR39. Incubate with ¹⁴C-labeled TLCA3S (0.1–10 µM) and measure displacement with cold ligand.
Step 2 : Functional assays :

  • Calcium flux (Fluo-4 AM) in Zn²⁺-free buffers to exclude Zn²⁺-GPR39 interactions.
  • cAMP accumulation (ELISA) post-TLCA3S treatment (EC₅₀ typically 1–5 µM).
    Step 3 : Mutagenesis : Introduce GPR39 mutants (e.g., E143A) to identify critical binding residues .

Basic: What storage conditions preserve TLCA3S stability?

Store lyophilized TLCA3S at –20°C in desiccated, light-protected vials. For solutions, use sterile PBS (pH 7.4) and aliquot to avoid freeze-thaw cycles. Stability: ≥6 months at –80°C; avoid repeated pH adjustments (sulfate ester hydrolysis occurs at pH <5) .

Advanced: How to optimize TLCA3S concentrations for in vitro bile acid transport studies?

  • Caco-2/HT29-MTX co-cultures : Use 10–100 µM TLCA3S in HBSS (pH 6.5, apical side). Sample basolateral media at 0, 30, 60, 120 minutes for LC-MS quantification.
  • Inhibitors : Co-treat with 100 µM cyclosporine A (ABCB1 inhibitor) to distinguish transporter-mediated vs. passive diffusion.
  • Data normalization : Express uptake as % of sodium-dependent taurocholic acid (NTCP) activity .

Advanced: What mechanistic insights can be gained from TLCA3S-induced ATP depletion in acinar cells?

TLCA3S disrupts mitochondrial membrane potential (ΔΨm) via bile acid receptor TGR5. Methodology :

  • Measure ATP via luminescence assays (CellTiter-Glo®).
  • Use JC-1 dye (red/green fluorescence ratio) for ΔΨm.
  • Combine with ROS scavengers (NAC) to dissect oxidative stress contributions .

Basic: How is TLCA3S distinguished from structurally similar bile acid sulfates (e.g., glycolithocholic acid 3-sulfate)?

Employ MRM transitions in LC-MS/MS:

  • TLCA3S: m/z 607 → 527 (sulfate loss).
  • Glycolithocholic acid 3-sulfate: m/z 537 → 457.
    Confirm with retention times using reference standards .

Advanced: What are the limitations of TLCA3S in chronic disease models?

TLCA3S is rapidly cleared (t₁/₂ <2 hours in mice), limiting long-term studies. Solutions :

  • Use osmotic pumps for sustained delivery.
  • Combine with bile duct ligation to mimic cholestasis.
  • Validate endpoints (e.g., fibrosis via Sirius Red) at 7–14 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.